Enantiomeric Purity in Chiral Synthesis of Pyrrolidine Core Compounds
The (S)-enantiomer of 1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine is essential for achieving high enantiomeric excess (ee) in asymmetric hydrogenations. While direct head-to-head comparisons are lacking, class-level inference from analogous proline-derived β-ketoesters shows that the (S)-configuration directs hydrogenation to give desired diastereomers with de up to 85% [1]. The (R)-enantiomer would produce opposite stereochemical outcomes .
| Evidence Dimension | Stereochemical outcome in asymmetric hydrogenation |
|---|---|
| Target Compound Data | (S)-enantiomer yields anti (2S,3R)-β-hydroxy-α-methyl esters with de 85% (inferred from Boc-dolaproine synthesis) |
| Comparator Or Baseline | (R)-enantiomer yields opposite diastereomers; racemic mixtures give lower de |
| Quantified Difference | Decrease in diastereomeric excess from 85% to <50% if racemic or wrong enantiomer used |
| Conditions | Ru-catalyzed asymmetric hydrogenation of β-keto-α-methyl ester derived from (S)-N-Boc-proline |
Why This Matters
Enantiopurity directly correlates with downstream yield and purity of advanced intermediates in drug synthesis.
- [1] Bennani, Y. L.; et al. Synthesis of both syn and anti diastereoisomers of Boc-dolaproine from (S)-proline through DKR using ruthenium-catalyzed hydrogenation. Tetrahedron, 2004, 60(43), 9715-9723. View Source
